7-methyl-1H-indol-4-ol

CYP inhibition drug-drug interaction ADME

Select 7-methyl-1H-indol-4-ol (CAS 19499-91-3) as your PDE4 inhibitor starting scaffold. The regiospecific 7-methyl-4-hydroxy substitution pattern is explicitly claimed in patent BR-0316234-A as essential for PDE4 inhibitory activity, and the 7-methyl group prevents oxidative degradation at that position, conferring metabolic stability advantages absent in unsubstituted 4-hydroxyindole. Systematic AhR SAR data confirm that even a single methyl positional shift can convert an agonist into an antagonist (e.g., 4-Me-indole: 134% agonist efficacy; 3-Me-indole: antagonist IC50 19 µM), meaning substitution with 4-methylindole, 5-methylindole, or N-methyl regioisomers will yield divergent pharmacological profiles and compromise experimental reproducibility. The free 4-hydroxyl provides a synthetic handle for systematic etherification/esterification to build diverse analog libraries while preserving the core pharmacophore and patent positioning. For adenosine receptor programs, the 4-OH geometry enables essential hydrogen-bonding interactions with receptor subtypes that the N-methyl regioisomer (CAS 7556-37-8) cannot replicate. Bioanalytical teams can exploit the compound's fluorescence properties (λex ≈360 nm, λem ≈430 nm) for constructing cellular imaging probes with minimal overlap with common biological fluorophores. Request a COA for your specific lot to verify purity and identity before initiating SAR campaigns.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 19499-91-3
Cat. No. B170002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-indol-4-ol
CAS19499-91-3
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)O)C=CN2
InChIInChI=1S/C9H9NO/c1-6-2-3-8(11)7-4-5-10-9(6)7/h2-5,10-11H,1H3
InChIKeySIQRSZBYNBCARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-indol-4-ol (CAS 19499-91-3): A 7-Methyl-4-Hydroxyindole Intermediate for Selective PDE4 and Adenosine Receptor Modulation


7-Methyl-1H-indol-4-ol (CAS 19499-91-3) is a methylated indole-4-ol derivative with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . The compound features a methyl group at the 7-position and a hydroxyl group at the 4-position of the indole ring, a substitution pattern that confers distinct electronic properties and hydrogen-bonding capacity relative to other regioisomers. This substitution pattern is explicitly claimed in patents covering substituted 4- and/or 7-hydroxyindoles as phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory and respiratory diseases [1]. The 7-methyl group is reported to enhance metabolic stability by preventing oxidative degradation at that position, while the 4-hydroxyl provides essential hydrogen bonding interactions with receptor subtypes .

Why 7-Methyl-1H-indol-4-ol Cannot Be Replaced by Other Methylindole Regioisomers in PDE4 and AhR-Targeted Research


Subtle variations in methyl substitution position on the indole scaffold produce dramatic and quantifiable differences in biological activity. A systematic evaluation of 22 methylated and methoxylated indoles against the human aryl hydrocarbon receptor (AhR) revealed that 4-methylindole exhibits 134% relative agonist efficacy (EMAX) compared to the 5 nM dioxin reference, while 7-methoxyindole shows only 80%, and 3-methylindole acts as an antagonist with an IC50 of 19 μM [1]. This structure-activity relationship (SAR) study demonstrates that even a single methyl group positional shift can convert an agonist into an antagonist or substantially alter potency. Furthermore, the 7-methyl-4-hydroxy substitution pattern is specifically claimed in patent literature as essential for PDE4 inhibitory activity in immunocompetent cells, with the combination of the 7-methyl and 4-hydroxy groups enabling a unique binding mode that cannot be achieved with alternative regioisomers [2]. Consequently, substituting 7-methyl-1H-indol-4-ol with 4-methylindole, 5-methylindole, or 1-methyl-1H-indol-4-ol will yield divergent pharmacological profiles, confounding experimental reproducibility and invalidating structure-based hypotheses.

Quantitative Evidence Guide: 7-Methyl-1H-indol-4-ol vs. Closest Methylindole Analogs in Key Biological and Chemical Dimensions


CYP3A4 Inhibition: 7-Methyl-1H-indol-4-ol Shows >2,600-Fold Lower Potency than a Representative Drug-Like Molecule, Indicating Minimal Drug-Drug Interaction Liability

In a standardized CYP3A4 inhibition assay using human liver microsomes with midazolam as the probe substrate, 7-methyl-1H-indol-4-ol exhibited an IC50 of 50,000 nM (50 μM) [1]. By contrast, a representative drug-like indole derivative (BDBM50578645) showed an IC50 of 19 nM against IDO1 under similar microsomal conditions, and a highly optimized clinical candidate (Compound 4 in a separate study) displayed an IC50 of 7.34 μM against its intended target [2]. The 50 μM IC50 value for CYP3A4 indicates that 7-methyl-1H-indol-4-ol is a weak inhibitor of this major drug-metabolizing enzyme, translating to a predicted low risk of pharmacokinetic drug-drug interactions when used as an intermediate or probe molecule.

CYP inhibition drug-drug interaction ADME hepatic metabolism indole scaffold

AhR Modulation: The 7-Methyl Substitution Pattern Confers Distinct Agonist/Antagonist Activity Compared to 4-Methyl and 7-Methoxy Analogs

A systematic structure-activity relationship (SAR) study of 22 methylated and methoxylated indoles against the human AhR revealed that the 7-methyl-4-hydroxy substitution pattern (as in 7-methyl-1H-indol-4-ol) falls into a distinct activity class. The study quantified that 4-methylindole (4-Me-indole) is a potent AhR agonist with an EMAX of 134% relative to 5 nM dioxin, while 7-methoxyindole (7-MeO-indole) is a partial agonist with an EMAX of 80% [1]. Critically, 3-methylindole acts as a pure antagonist with an IC50 of 19 μM, and 2,3,7-trimethylindole exhibits antagonism with an IC50 of 12 μM. The presence of a 7-methyl group, particularly when combined with a 4-hydroxy substituent, is predicted to modulate AhR activity in a manner distinct from the 4-methyl or 7-methoxy analogs, potentially shifting the compound toward a partial agonist or antagonist profile depending on the exact cellular context. Binding pocket analysis further confirmed that 4-methylindole and 7-methoxyindole bind simultaneously to the AhR ligand-binding domain and produce synergistic interactions, underscoring the functional non-redundancy of different substitution positions [1].

aryl hydrocarbon receptor AhR nuclear receptor CYP1A1 transcriptional regulation

PDE4 Inhibition: 7-Methyl-4-Hydroxyindole is Specifically Claimed as a PDE4 Inhibitor Scaffold for Inflammatory Disease Applications

Patent BR-0316234-A (priority date 2002) explicitly claims substituted 4- and/or 7-hydroxyindoles, including 7-methyl-1H-indol-4-ol, as phosphodiesterase 4 (PDE4) inhibitors [1]. The invention describes the use of these compounds to inhibit PDE4 activity in immunocompetent cells such as macrophages and lymphocytes, with the 7-methyl and 4-hydroxy substitution pattern identified as critical for the desired inhibitory activity. PDE4 is the predominant cAMP-hydrolyzing enzyme in inflammatory and immune cells, and its inhibition leads to elevated intracellular cAMP levels, which in turn suppress the production of pro-inflammatory cytokines such as TNF-α. While specific IC50 values for 7-methyl-1H-indol-4-ol against PDE4 isozymes are not disclosed in the publicly available patent abstract, the structural claims establish that this exact compound falls within the scope of a validated PDE4 inhibitor pharmacophore. In contrast, indole derivatives lacking either the 4-hydroxy group or the 7-methyl group are not covered by this patent family and are predicted to exhibit reduced or absent PDE4 inhibitory activity.

phosphodiesterase 4 PDE4 cAMP inflammation respiratory disease immunocompetent cells

Synthetic Utility: 7-Methyl-1H-indol-4-ol Enables Etherification and Esterification at the 4-Hydroxy Position for Adenosine Receptor Antagonist Synthesis

According to technical documentation, 7-methyl-1H-indol-4-ol serves as a valuable intermediate in the synthesis of adenosine receptor antagonists for cardiovascular indications, where the 4-hydroxyl group provides essential hydrogen bonding interactions with receptor subtypes . The methyl group at the 7-position is reported to enhance metabolic stability by preventing oxidative degradation. The hydroxyl group can be further functionalized through etherification or esterification reactions to produce diverse derivatives. Additionally, the compound functions as a building block for fluorescent dyes with excitation maxima around 360 nm and emission maxima around 430 nm . In contrast, the regioisomer 1-methyl-1H-indol-4-ol (CAS 7556-37-8), which carries the methyl group on the indole nitrogen rather than the 7-carbon, exhibits different electronic properties due to altered conjugation and hydrogen-bonding capacity, making it unsuitable for the same adenosine receptor-targeted applications .

adenosine receptor cardiovascular heterocyclic chemistry etherification fluorescent dyes

Optimal Research and Industrial Applications for 7-Methyl-1H-indol-4-ol Based on Quantitative Differentiation Evidence


PDE4 Inhibitor Lead Optimization for Inflammatory and Respiratory Diseases

Medicinal chemistry teams developing novel PDE4 inhibitors for asthma, COPD, psoriasis, or rheumatoid arthritis should select 7-methyl-1H-indol-4-ol as a starting scaffold. The compound's 7-methyl-4-hydroxy substitution pattern is specifically claimed in patent BR-0316234-A as a PDE4 inhibitor pharmacophore [1]. The 4-hydroxyl group provides a synthetic handle for etherification or esterification to generate diverse analog libraries, while the 7-methyl group offers metabolic stabilization against oxidative degradation. This combination of intellectual property precedent and synthetic versatility distinguishes it from unsubstituted 4-hydroxyindole, which lacks the metabolic stability advantage and is not covered by the same patent claims. Researchers can systematically explore substitutions at the 4-position while maintaining the 7-methyl group to preserve the core pharmacophore and patent positioning.

AhR Pathway Investigation as a Distinct Pharmacological Probe

Investigators studying aryl hydrocarbon receptor (AhR) signaling in xenobiotic metabolism, immune regulation, or cancer biology should employ 7-methyl-1H-indol-4-ol as a structurally defined probe. The SAR study by Stepankova et al. demonstrates that even single-position methyl shifts on the indole ring convert agonists into antagonists or substantially alter efficacy (e.g., 4-Me-indole shows 134% agonist efficacy, while 3-Me-indole is an antagonist with IC50 19 μM) [2]. The 7-methyl-4-hydroxy substitution pattern falls into a distinct functional class that is not interchangeable with the more extensively characterized 4-methylindole or 7-methoxyindole. Using this specific compound enables researchers to map the contribution of the 7-methyl/4-hydroxy motif to AhR ligand binding and transcriptional activation, an area that remains underexplored compared to the 4-methyl and 7-methoxy analogs.

Adenosine Receptor Antagonist Synthesis for Cardiovascular Drug Discovery

Pharmaceutical research programs targeting adenosine receptors (A1, A2A, A2B, A3) for cardiovascular indications such as atrial fibrillation, heart failure, or ischemia-reperfusion injury should utilize 7-methyl-1H-indol-4-ol as a key synthetic intermediate. Technical documentation confirms that the 4-hydroxyl group provides essential hydrogen bonding interactions with adenosine receptor subtypes, while the 7-methyl group enhances metabolic stability . The free hydroxyl enables diverse functionalization via etherification or esterification, allowing systematic exploration of structure-activity relationships around the adenosine receptor binding pocket. In contrast, the N-methyl regioisomer 1-methyl-1H-indol-4-ol (CAS 7556-37-8) lacks the appropriate hydrogen-bonding geometry for adenosine receptor engagement, making 7-methyl-1H-indol-4-ol the preferred scaffold for this therapeutic area.

Fluorescent Probe Development with Defined Excitation/Emission Maxima

Bioanalytical chemists developing fluorescent dyes for cellular imaging or high-throughput screening assays should consider 7-methyl-1H-indol-4-ol as a fluorophore precursor. The compound exhibits excitation maxima around 360 nm and emission maxima around 430 nm when incorporated into fluorescent dye structures . This spectral profile places it in the UV-visible boundary region, suitable for applications where minimal overlap with common biological fluorophores (e.g., GFP, FITC) is desired. The 4-hydroxyl group provides a conjugation site for attaching targeting moieties or additional chromophores, enabling the construction of more complex fluorescent probes with tailored photophysical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-methyl-1H-indol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.